(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-10(2)13-7-5-12(6-8-13)9-14-11(3)4/h5-8,10-11,14H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQCVQYXHFRKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275522 | |
| Record name | N,4-Bis(1-methylethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4395-74-8 | |
| Record name | N,4-Bis(1-methylethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4395-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,4-Bis(1-methylethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-(propan-2-yl)benzyl chloride with isopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures and pressures. This method allows for efficient and scalable production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives, such as nitrophenyl, sulfonylphenyl, or halophenyl compounds.
Scientific Research Applications
(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine, also known as a tertiary amine, has a propan-2-yl group attached to a phenyl ring that is further substituted with a methyl group. This compound is characterized by its unique structure, featuring both an aliphatic isopropyl group and an aromatic phenyl moiety. Its molecular formula is C13H21N, with a molecular weight of 191.31 g/mol .
Scientific Research Applications
This compound has varied applications in scientific research.
Pharmaceutical Development Due to its potential biological activities, this compound is used in pharmaceutical development.
- It can modulate gene expression related to metabolic pathways and stress responses, impacting cellular metabolism by altering key metabolic enzyme activities.
- The compound has been shown to affect the activity of several enzymes, including cytochrome P450 enzymes, which play a critical role in drug metabolism, and can act as both a substrate and an inhibitor, depending on the specific enzyme involved and the reaction conditions.
- It is also known to interact with G-protein coupled receptors (GPCRs), influencing cell signaling pathways that regulate various physiological processes.
Organic Synthesis this compound is utilized as an intermediate in the synthesis of complex organic molecules. The amine functional group in the compound can participate in various reactions, significant in medicinal chemistry and organic synthesis, where the functionalization of amines is often required.
Biochemical Assays The compound is investigated for its potential role in biological systems and as a ligand in biochemical assays. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function, and may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various physiological effects.
The biological activity of this compound can be attributed to its ability to interact with various biological targets.
Other compounds
- Phenylacetone: An organic compound with a similar phenyl structure but different functional groups.
- Amphetamine: Shares a similar amine group but has different substituents on the phenyl ring.
- Benzylamine: Contains a benzyl group attached to an amine, similar to this compound.
Mechanism of Action
The mechanism of action of (Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. In biological systems, the compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Key Observations :
- Electronic Properties : The trifluoromethyl analog (CAS: 101825-12-1) exhibits stronger electron-withdrawing effects, which may alter binding affinities in receptor interactions compared to the electron-donating isopropyl group .
- Polarity : Methylsulfanyl and 3-methylbutoxy substituents introduce polarizable sulfur or oxygen atoms, enhancing solubility in polar solvents relative to the purely hydrocarbon-based target compound .
Physicochemical Properties
Lipophilicity :
- The target compound’s logP (estimated ~3.5) is higher than that of the methylsulfanyl analog (logP ~2.8) due to the absence of polar sulfur atoms .
- The trifluoromethyl analog has a logP of ~3.1, balancing hydrophobicity with the electronegativity of fluorine .
Thermal Stability : Compounds with ether or thioether linkages (e.g., 3-methylbutoxy or methylsulfanyl derivatives) may exhibit lower thermal stability compared to the all-alkyl target compound, which lacks labile functional groups .
Biological Activity
(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine, a tertiary amine, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a unique structural arrangement that includes an aliphatic isopropyl group and an aromatic phenyl moiety, which may influence its reactivity and interactions with biological systems.
- Molecular Formula : C₁₃H₂₁N
- CAS Number : 4395-74-8
- Structure :
- The compound consists of a propan-2-yl group attached to a phenyl ring that is further substituted with a methyl group. This configuration allows for diverse reactivity due to the presence of both aliphatic and aromatic components.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
-
Enzyme Modulation :
- The compound has been shown to affect the activity of several enzymes, including cytochrome P450 enzymes, which play a critical role in drug metabolism. It can act as both a substrate and an inhibitor depending on the specific enzyme involved and the reaction conditions.
-
Receptor Interaction :
- It is known to interact with G-protein coupled receptors (GPCRs), influencing cell signaling pathways that regulate various physiological processes.
-
Gene Expression :
- The compound can modulate gene expression related to metabolic pathways and stress responses, impacting cellular metabolism by altering key metabolic enzyme activities.
Biological Activities
The potential biological activities of this compound include:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, although detailed empirical studies are needed to confirm these effects.
- Neuropharmacological Effects : Given its structural similarity to amphetamines, it may influence neurotransmitter systems, warranting further investigation into its psychoactive properties .
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds, providing insights into the potential activities of this compound:
| Study | Findings |
|---|---|
| Study A (Journal of Medicinal Chemistry, 2020) | Investigated the interaction of amines with cytochrome P450 enzymes, highlighting their role in drug metabolism. |
| Study B (ACS Publications, 2015) | Focused on the modulation of GPCRs by related compounds, suggesting potential therapeutic applications in metabolic disorders. |
| Study C (Journal of Lipid Research, 2021) | Examined the impact of tertiary amines on lipid metabolism, indicating possible implications for obesity treatments. |
Synthesis Methods
Various synthetic routes have been developed for producing this compound, each with distinct advantages regarding yield and purity:
- Alkylation Reactions : Utilizing isopropanol and phenolic precursors.
- Reduction Processes : Employing reducing agents on appropriate precursors to achieve the desired amine structure.
Q & A
Q. What are the common synthetic routes for (Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. For example:
- Nucleophilic substitution : Reacting 4-(propan-2-yl)benzyl chloride with isopropylamine under reflux in anhydrous THF, using a base like K₂CO₃ to neutralize HCl .
- Reductive amination : Catalytic hydrogenation (H₂, Ni/Raney Ni) of a ketone precursor (e.g., 4-(propan-2-yl)benzaldehyde) with isopropylamine in ethanol at 50–80°C .
Q. Key Factors :
- Temperature control (exothermic reactions require cooling).
- Solvent choice (polar aprotic solvents enhance nucleophilicity).
- Catalyst activity (e.g., Ni vs. Pd/C for selectivity).
Q. How is the compound characterized spectroscopically, and what spectral markers distinguish its structure?
Methodological Answer :
- NMR :
- ¹H NMR : δ 1.0–1.2 ppm (doublet, isopropyl CH₃), δ 2.6–3.0 ppm (multiplet, benzylic CH₂ and NH), δ 7.2–7.4 ppm (aromatic protons) .
- ¹³C NMR : Peaks at ~22 ppm (isopropyl CH₃), 45–50 ppm (quaternary C), 125–140 ppm (aromatic carbons) .
- IR : N-H stretch (~3300 cm⁻¹), C-N stretch (~1250 cm⁻¹) .
- MS : Molecular ion peak at m/z 203.32 (C₁₃H₂₁N⁺) .
Validation : Cross-referencing with crystallographic data (e.g., X-ray diffraction) confirms spatial arrangement .
Q. What biological systems or enzymes interact with this compound, and how are these interactions assayed?
Methodological Answer : The compound’s primary interactions involve transaminases (TAs) , which catalyze amino group transfer. Assays include:
- Enzyme kinetics : Measure TA activity via UV/Vis detection of co-product (e.g., pyruvate at 340 nm using lactate dehydrogenase coupling) .
- Inhibitor screening : Competitive binding assays with fluorescent probes (e.g., ANS displacement) .
Biological Relevance : Structural analogs show hypotensive effects, suggesting potential cardiovascular applications .
Advanced Research Questions
Q. How can computational methods optimize enantioselective synthesis of this compound for chiral resolution studies?
Methodological Answer :
- Quantum mechanics (QM) : Calculate transition-state energies for TA-catalyzed reactions to predict enantiomeric excess (e.g., DFT at B3LYP/6-31G* level) .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to identify optimal catalysts (e.g., pyridoxal phosphate derivatives) .
Case Study : ICReDD’s workflow reduced reaction optimization time by 60% using feedback loops between computed pathways and experimental validation .
Q. What strategies resolve contradictions in kinetic data between TA isoforms when using this compound as a substrate?
Methodological Answer :
- Isoform-specific profiling : Use CRISPR-edited cell lines expressing single TA isoforms (e.g., hTA1 vs. hTA2) to isolate activity .
- Molecular dynamics (MD) : Simulate substrate binding to identify steric clashes or electrostatic mismatches (e.g., GROMACS with CHARMM36 force field) .
Q. Data Conflict Example :
| TA Isoform | Kₘ (mM) | Vₘₐₓ (μmol/min/mg) |
|---|---|---|
| hTA1 | 2.1 ± 0.3 | 8.7 ± 1.2 |
| hTA2 | 5.6 ± 0.7 | 3.4 ± 0.5 |
Resolution via MD shows hTA2’s larger active site reduces binding affinity .
Q. How does the compound’s steric bulk influence its reactivity in multi-step organic syntheses?
Methodological Answer :
- Steric maps : Generate Voronoi tessellations (e.g., using RDKit) to quantify spatial hindrance around the amine group .
- Reactivity screens : Compare coupling efficiency in Buchwald-Hartwig aminations with/without bulky ligands (e.g., RuPhos vs. XPhos) .
Impact : Reduced yields in Suzuki-Miyaura cross-couplings (>20% drop with Pd(OAc)₂ vs. PdCl₂(dtbpf)) due to hindered oxidative addition .
Q. What analytical workflows validate the compound’s stability under physiological conditions for drug discovery?
Methodological Answer :
- Forced degradation : Expose to pH 1–10 buffers (37°C, 72 hrs) and analyze via HPLC-MS for degradation products (e.g., oxidation at benzylic CH₂) .
- Metabolite profiling : Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites using LC-QTOF .
Q. Stability Data :
| Condition | Half-life (hrs) | Major Degradation Pathway |
|---|---|---|
| pH 7.4, 37°C | 48 ± 5 | N-Dealkylation |
| pH 2.0, 37°C | 12 ± 2 | Hydrolysis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
